2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide
Description
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide features a thiazole core substituted with a 4-chlorophenyl urea moiety and an acetamide group linked to a 3-(methylthio)phenyl ring. This structure combines electron-withdrawing (chlorophenyl) and sulfur-containing (methylthio) groups, which may influence its physicochemical properties and biological interactions .
Properties
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(3-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S2/c1-27-16-4-2-3-14(9-16)21-17(25)10-15-11-28-19(23-15)24-18(26)22-13-7-5-12(20)6-8-13/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIOOIWXYJXVPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Urea Linkage Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, 4-chloroaniline can be reacted with an appropriate isocyanate to form the 4-chlorophenylurea intermediate.
Coupling Reactions: The thiazole ring and the urea intermediate are then coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methylthio group.
Reduction: Reduction reactions can target the nitro groups (if present) or the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and sulfoxides or sulfones from the methylthio group.
Reduction: Reduced forms of the nitro groups or the thiazole ring.
Substitution: Halogenated derivatives of the aromatic rings and the thiazole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific enzymes, potentially leading to the development of new drugs.
Medicine
In medicine, the compound is being explored for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent.
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the development of new materials and drugs.
Mechanism of Action
The mechanism of action of 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Modifications on the Ureido-Phenyl Substituent
Compounds 10d , 10e , and 10f () share a thiazole-acetamide backbone but differ in substituents on the phenyl urea group:
- 10d : 4-(Trifluoromethyl)phenyl
- 10e : 3-(Trifluoromethyl)phenyl
- 10f : 3-Chlorophenyl
| Compound | Substituent (R) | Molecular Weight ([M+H]⁺) | Yield (%) |
|---|---|---|---|
| Target Compound | 4-Chlorophenyl | Not reported | Not given |
| 10d | 4-(Trifluoromethyl) | 548.2 | 93.4 |
| 10e | 3-(Trifluoromethyl) | 548.2 | 92.0 |
| 10f | 3-Chlorophenyl | 514.2 | 89.1 |
Key Observations :
- 3-Chlorophenyl (10f) reduces steric hindrance compared to 4-chlorophenyl (target compound), which may affect binding affinity in biological systems.
Thiazole-Acetamide Derivatives with Varied Aromatic Rings
- 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): Features a dichlorophenyl group instead of 4-chlorophenyl. Crystallographic Data: The dichlorophenyl ring is twisted by 79.7° relative to the thiazole ring, creating a non-planar conformation that may reduce π-π stacking interactions. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice .
- N-(Substituted) Thioacetamide Quinazolinones (): Replace the thiazole core with a quinazolinone ring.
Heterocyclic Core Variations
- Triazole Derivatives (Evidences 5, 6): 5: 4-Allyl-5-phenyl-1,2,4-triazole with a 2-methoxyphenyl acetamide. 6: 4-Ethyl-5-(2-furyl)-1,2,4-triazole with a 3-methylphenyl acetamide.
Fluorophenyl Analogs
Structural and Functional Implications
- Chlorophenyl vs. Trifluoromethyl : Chlorine’s moderate electronegativity balances lipophilicity and polarity, whereas trifluoromethyl groups enhance metabolic resistance .
Biological Activity
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic molecule with potential therapeutic applications, particularly in cancer treatment and antibacterial activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, a urea linkage, and various aromatic substitutions that contribute to its biological properties. The structural formula is represented as follows:
- Molecular Formula : CHClNOS
- Molecular Weight : 497.0 g/mol
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Thiazole Ring | Provides stability and reactivity |
| Urea Linkage | Enhances interactions with biological targets |
| Chlorophenyl Group | Increases potency against cancer cells |
| Methylthio Group | Modulates pharmacokinetic properties |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancers. The mechanism likely involves the inhibition of key enzymes or receptors that are crucial for cancer cell survival and proliferation.
Anticancer Activity
Research indicates that this compound may possess significant anticancer properties. A study demonstrated its efficacy in inducing apoptosis in A549 (lung cancer) and C6 (glioma) cell lines through the activation of caspase pathways. The compound's structural components facilitate binding to target proteins involved in cell cycle regulation.
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that the compound exhibits an IC value in the low micromolar range against several cancer cell lines:
| Cell Line | IC (µM) |
|---|---|
| A549 | 12.5 |
| C6 | 15.0 |
| MCF-7 | 10.0 |
These results suggest that the compound is a promising candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to anticancer properties, this compound has also been evaluated for antibacterial activity. Preliminary tests against various bacterial strains have indicated that it possesses significant inhibitory effects.
Table 2: Antibacterial Activity Assessment
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Xanthomonas oryzae | 156.7 |
| Xanthomonas axonopodis | 179.2 |
| Xanthomonas oryzae pv. oryzicola | 144.7 |
Scanning electron microscopy (SEM) studies revealed that the compound disrupts bacterial cell membranes, leading to cell lysis at higher concentrations.
Structure-Activity Relationships (SAR)
The unique combination of functional groups in the compound influences its biological activity. For instance, modifications in the thiazole ring or substitution patterns on the chlorophenyl group can significantly alter potency and selectivity against cancer cells and bacteria.
Comparative Analysis with Similar Compounds
Research into related compounds has shown varying degrees of biological activity based on structural differences:
| Compound Name | Activity Type | Notable Features |
|---|---|---|
| N-(4-sulfamoylphenethyl)-2-(3-(m-tolyl)ureido)thiazole | Anticancer | Enhanced binding affinity |
| N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-chlorophenyl)sulfanyl]acetamide | Antibacterial | Different sulfur attachment |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis involves sequential steps such as thiazole ring formation, urea linkage introduction, and final acylation. Critical parameters include:
- Solvent selection : Dimethylformamide (DMF) or tetrahydrofuran (THF) for solubility and reactivity .
- Catalysts : Triethylamine (TEA) to facilitate acylation and reduce side reactions .
- Temperature control : Maintaining 60–80°C during cyclization to optimize yield and minimize byproducts .
- Purification : Use of column chromatography or recrystallization from ethanol for >95% purity .
Q. Which analytical techniques are essential for structural characterization?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea/thiazole connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., ~443.95 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation, particularly spatial arrangements of the chlorophenyl and methylthio groups .
Q. How can researchers assess compound purity and stability?
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities .
- TLC : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .
- Stability tests : Accelerated degradation studies under varying pH (2–9) and temperature (4–40°C) to identify labile groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory biological activity data?
Discrepancies in reported activities (e.g., anti-inflammatory vs. anticancer) may arise from assay conditions or target selectivity. Methodological approaches include:
- Dose-response profiling : Compare IC₅₀ values across cell lines (e.g., EGFR-mutant vs. wild-type models) .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for pathways like COX-1 or EGFR .
- Metabolic stability assays : Evaluate hepatic microsome stability to rule out false positives from metabolite interference .
Q. How can structure-activity relationship (SAR) studies improve potency?
- Functional group modifications : Replace the 4-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to enhance enzyme binding .
- Bioisosteric replacements : Substitute the thiazole ring with oxadiazole to improve metabolic stability .
- Molecular docking : Use AutoDock Vina to predict interactions with EGFR’s ATP-binding pocket (e.g., hydrogen bonding with Lys721) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent models : Assess oral bioavailability (≥50% target) and half-life (t₁/₂ ≥ 6 hr) in Sprague-Dawley rats .
- Xenograft studies : Test antitumor efficacy in EGFR-overexpressing H1975 (lung cancer) xenografts at 25–50 mg/kg doses .
- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) during 28-day repeat-dose studies .
Q. How can researchers address formulation challenges due to poor solubility?
- Co-solvent systems : Use DMSO/PEG-400 mixtures (10:90 v/v) for in vitro assays .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (150–200 nm) via solvent evaporation to enhance bioavailability .
- Salt formation : Synthesize hydrochloride salts to improve aqueous solubility (>5 mg/mL) .
Methodological Guidance for Data Interpretation
Q. What computational tools aid in elucidating the mechanism of action?
- Molecular dynamics simulations : Analyze conformational flexibility of the ureido-thiazole core using GROMACS .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond donors, aromatic rings) with LigandScout .
- ADMET prediction : Use SwissADME to optimize logP (2–3) and minimize CYP450 inhibition risks .
Q. How should researchers design controls for enzymatic inhibition assays?
- Positive controls : Include known inhibitors (e.g., erlotinib for EGFR) to validate assay conditions .
- Negative controls : Use vehicle-only (DMSO) and scrambled peptide analogs to rule out non-specific effects .
- Kinetic assays : Measure initial reaction rates (V₀) at varying substrate concentrations to distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
